

The Genesis of a Versatile Reagent: A Technical History of Organotin Compounds

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For Researchers, Scientists, and Drug Development Professionals

The journey of organotin reagents, from a mid-19th-century curiosity to an indispensable tool in modern organic synthesis, is a compelling narrative of scientific inquiry and innovation. This indepth guide explores the pivotal discoveries, key figures, and evolving synthetic methodologies that have shaped the field of organotin chemistry. It provides a technical overview for researchers, scientists, and drug development professionals, offering insights into the foundational experiments and the quantitative data that underscore the utility and challenges associated with these powerful reagents.

The Dawn of Organotin Chemistry: Early Syntheses and Foundational Discoveries

The story of organotin chemistry begins in 1849 with the pioneering work of English chemist Edward Frankland. While investigating organozinc compounds, he reported the first synthesis of an organotin compound, diethyltin diiodide ((C₂H₅)₂SnI₂).[1][2][3] This seminal discovery, achieved by heating ethyl iodide with metallic tin, laid the groundwork for a new class of organometallic compounds.[4]

A few years later, in 1852, German chemist Carl Löwig expanded on this nascent field by reacting alkyl halides with a tin-sodium alloy, providing an alternative route to alkyltin compounds.[1][5] This early work, though lacking the sophisticated techniques of modern chemistry, established the fundamental principles of forming the tin-carbon bond.



The early 20th century saw a steady, albeit slow, growth in the understanding of organotin compounds. Key figures during this period, including Krause in Germany, Kraus in the United States, and Kozeshkov in Russia, made significant contributions to the synthesis and characterization of a wider range of organotin derivatives.[1][5]

A significant leap forward came with the advent of Grignard reagents, which provided a much more general and efficient method for creating tin-carbon bonds.[2] The reaction of a tin halide, such as tin tetrachloride (SnCl₄), with a Grignard reagent (RMgX) became a cornerstone of organotin synthesis.[2]

The Mid-20th Century Boom: Industrial Applications and Mechanistic Insights

The mid-20th century marked a turning point for organotin chemistry, driven by the discovery of their widespread industrial applications. At the forefront of this revolution was the work of G.J.M. van der Kerk and his team at the Institute for Organic Chemistry TNO in Utrecht, Netherlands. Their research in the 1950s unveiled the potent biocidal properties of triorganotin compounds, leading to their use as fungicides, pesticides, and antifouling agents for marine vessels.[6] Concurrently, the utility of organotin compounds, particularly dialkyltin derivatives, as heat stabilizers for polyvinyl chloride (PVC) was recognized, an application that continues to be a major industrial use today.

This surge in practical applications fueled a deeper investigation into the fundamental chemistry of organotin reagents. A crucial development in synthetic methodology was the Kocheshkov redistribution reaction. This reaction allows for the exchange of organic and halide substituents on a tin center, providing a controlled route to various organotin halides from tetraorganotins. For instance, reacting tetrabutyltin with tin tetrachloride in specific stoichiometric ratios can yield tributyltin chloride, dibutyltin dichloride, or butyltin trichloride.[2]

The Stille Coupling: A Paradigm Shift in Carbon-Carbon Bond Formation

The late 1970s witnessed a discovery that would firmly entrench organotin reagents in the toolkit of synthetic organic chemists: the palladium-catalyzed cross-coupling reaction of organostannanes with organic halides, now famously known as the Stille coupling. While early



examples of palladium-catalyzed couplings involving organotin compounds were reported by Colin Eaborn (1976) and Toshihiko Migita and Masanori Kosugi (1977), it was John Stille's extensive work in the late 1970s and early 1980s that fully demonstrated the reaction's broad scope and synthetic utility.

The Stille reaction's tolerance of a wide variety of functional groups, its stereospecificity, and the stability of the organotin reagents to air and moisture made it an exceptionally powerful tool for the construction of complex organic molecules, a critical aspect in drug discovery and development.

Data Presentation

The following tables summarize key quantitative data for a selection of historically significant and commonly used organotin reagents.

Table 1: Physical Properties of Selected Organotin Compounds

Compound	Formula	Molar Mass (g/mol)	Melting Point (°C)	Boiling Point (°C)
Diethyltin diiodide	(C2H5)2Snl2	430.59	44-46	245
Tetrabutyltin	(C4H9)4Sn	347.15	-97	145 (at 10 mmHg)
Tributyltin chloride	(C₄H9)₃SnCl	325.49	-16	252-254
Dibutyltin dichloride	(C4H9)2SnCl2	303.84	40	233
Triphenyltin chloride	(C6H5)₃SnCl	385.47	106	240 (at 13.5 mmHg)
Tributyltin hydride	(C₄H∍)₃SnH	291.00	< -70	182-185

Table 2: Acute Toxicity Data (LD50) for Selected Organotin Compounds in Rats (Oral)



Compound	LD₅₀ (mg/kg)	
Tetrabutyltin	2200 - 4120	
Tributyltin chloride	129 - 234	
Dibutyltin dichloride	112 - 219	
Triphenyltin chloride	136	
Tributyltin oxide	148 - 234	

Disclaimer: Toxicity data can vary depending on the specific study and animal model.

Experimental Protocols

The following are detailed methodologies for key historical and modern syntheses of organotin reagents, reflecting the evolution of experimental techniques.

Frankland's Synthesis of Diethyltin Diiodide (1849) - A Historical Perspective

Objective: To synthesize the first organotin compound, diethyltin diiodide.

Materials:

- Ethyl iodide (C₂H₅I)
- Metallic tin (in foil or granular form)

Experimental Protocol (as inferred from historical accounts):

- A sealed glass tube, capable of withstanding high pressure, was charged with ethyl iodide and metallic tin.
- The sealed tube was heated in a furnace to a temperature between 150 and 180 °C for an extended period.
- Upon cooling, the reaction mixture solidified.



• The solid product, diethyltin diiodide, was isolated from the unreacted starting materials. Frankland's initial characterization involved elemental analysis to determine its composition.

Note: This procedure reflects the hazardous nature of early chemical experimentation, involving heating volatile and reactive substances in sealed containers without modern safety equipment.

General Preparation of Tetraalkyltins via Grignard Reaction

Objective: To synthesize a tetraalkyltin compound using a Grignard reagent.

Materials:

- Tin(IV) chloride (SnCl₄)
- Magnesium turnings
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Alkyl halide (e.g., bromobutane)
- Iodine crystal (for initiation)
- Saturated aqueous ammonium chloride solution

Experimental Protocol:

- A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool under a stream of dry nitrogen.
- Magnesium turnings are added to the flask.
- A solution of the alkyl halide in anhydrous ether is prepared and added to the dropping funnel. A small portion is added to the magnesium, and the reaction is initiated (a crystal of iodine may be added if necessary).



- Once the Grignard reaction has initiated, the remaining alkyl halide solution is added dropwise at a rate that maintains a gentle reflux.
- After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.
- The Grignard solution is cooled in an ice bath, and a solution of tin(IV) chloride in anhydrous ether is added dropwise from the dropping funnel.
- After the addition is complete, the reaction mixture is stirred at room temperature for several hours or overnight.
- The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
- The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
- The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
- The resulting crude tetraalkyltin can be purified by distillation under reduced pressure.

Kocheshkov Redistribution: Synthesis of Tributyltin Chloride

Objective: To synthesize tributyltin chloride from tetrabutyltin and tin(IV) chloride.

Materials:

- Tetrabutyltin ((C₄H₉)₄Sn)
- Tin(IV) chloride (SnCl₄)

Experimental Protocol:

• In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, tetrabutyltin and tin(IV) chloride are combined in a 3:1 molar ratio.



- The mixture is heated under a nitrogen atmosphere, typically at around 200 °C, for several hours.
- The progress of the reaction can be monitored by refractive index measurements or gas chromatography.
- Upon completion, the reaction mixture is cooled, and the desired tributyltin chloride is purified by fractional distillation under reduced pressure.

Preparation of Tributyltin Hydride

Objective: To synthesize tributyltin hydride from tributyltin chloride.

Materials:

- Tributyltin chloride ((C₄H₂)₃SnCl)
- Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
- · Anhydrous diethyl ether or THF

Experimental Protocol:

- A solution of tributyltin chloride in anhydrous diethyl ether is prepared in a flask under a nitrogen atmosphere and cooled in an ice bath.
- A solution or slurry of lithium aluminum hydride in anhydrous ether is added dropwise to the cooled tributyltin chloride solution with vigorous stirring.
- After the addition is complete, the reaction mixture is stirred at room temperature for a few hours.
- The reaction is carefully quenched by the slow, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.
- The resulting precipitate is filtered off, and the ethereal solution is dried over anhydrous magnesium sulfate.



• The solvent is removed by distillation at atmospheric pressure, and the tributyltin hydride is then purified by distillation under reduced pressure.

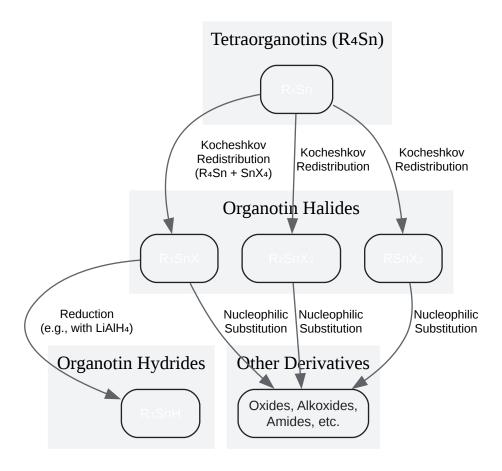
Mandatory Visualizations

The following diagrams illustrate key aspects of the historical development and synthetic utility of organotin reagents.



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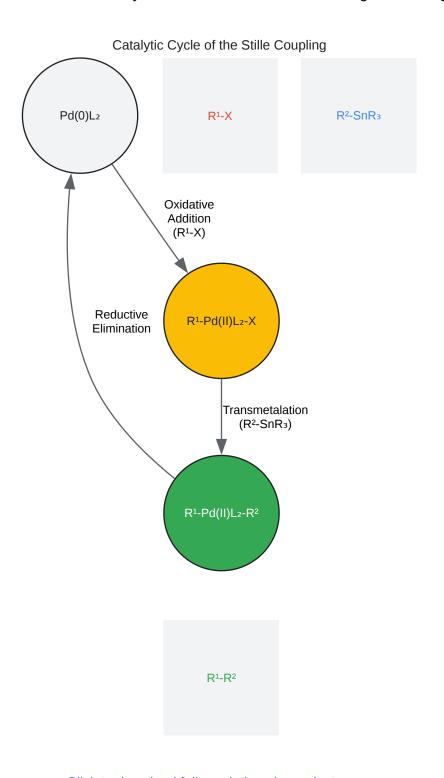
Caption: A timeline of key discoveries in the history of organotin reagents.





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Caption: A logical workflow for the synthesis of various classes of organotin reagents.



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Caption: The catalytic cycle of the Stille cross-coupling reaction.



Conclusion

The historical trajectory of organotin reagents is a testament to the interplay between fundamental discovery and practical application. From Frankland's initial synthesis in a sealed tube to the sophisticated, palladium-catalyzed reactions that are now commonplace in drug development and materials science, the evolution of organotin chemistry has been remarkable. While the toxicity of many organotin compounds remains a significant concern, necessitating careful handling and the development of greener alternatives, their profound impact on the art and science of chemical synthesis is undeniable. For researchers and scientists, a deep understanding of the historical development and the fundamental synthetic methodologies of these reagents is crucial for their effective and responsible application in the ongoing quest for new medicines and materials.

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